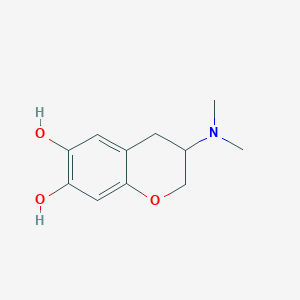
3-(Dimethylamino)chroman-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)chroman-6,7-diol is a chemical compound with the molecular formula C11H15NO3. It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmacological activities. This compound features a chroman ring system substituted with a dimethylamino group at the 3-position and hydroxyl groups at the 6 and 7 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)chroman-6,7-diol can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and hydroxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
3-(Dimethylamino)chroman-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chroman derivatives depending on the reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an antidepressant.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Dimethylamino)chroman-6,7-diol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It may also interact with neurotransmitter systems, contributing to its antidepressant effects.
類似化合物との比較
Similar Compounds
Chroman-4-one: A structurally related compound with similar biological activities.
Chroman-2-one: Another chroman derivative with notable pharmacological properties.
6,7-Dihydroxychroman: A compound with hydroxyl groups at the same positions but lacking the dimethylamino group.
Uniqueness
3-(Dimethylamino)chroman-6,7-diol is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
3-(dimethylamino)-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)8-3-7-4-9(13)10(14)5-11(7)15-6-8/h4-5,8,13-14H,3,6H2,1-2H3 |
InChIキー |
RHKNMLDNVGLLEI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CC2=CC(=C(C=C2OC1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


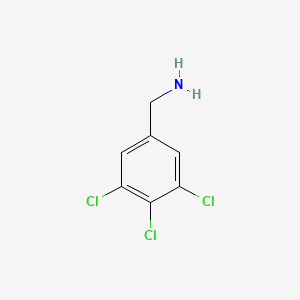





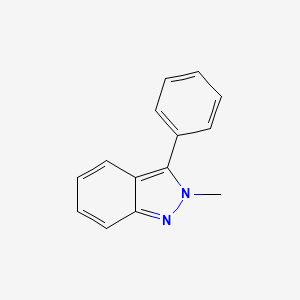

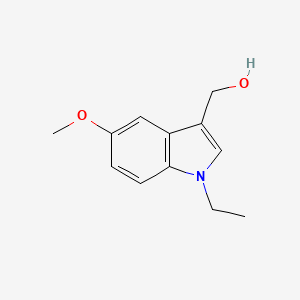

![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
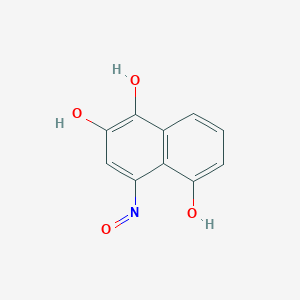
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)
